molecular formula C18H19FN2 B15005979 (3-Fluoro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine

(3-Fluoro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine

Cat. No.: B15005979
M. Wt: 282.4 g/mol
InChI Key: ZIZDYNOKEREKNZ-UHFFFAOYSA-N
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Description

(3-Fluoro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine is an organic compound that features a unique combination of a fluorinated benzyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine typically involves the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorinated Benzyl Group: The fluorinated benzyl group can be introduced via nucleophilic substitution reactions, where a fluorinated benzyl halide reacts with an appropriate nucleophile.

    Coupling of the Two Moieties: The final step involves coupling the indole and fluorinated benzyl groups through a reductive amination reaction, where the amine group of the indole reacts with the aldehyde group of the benzyl compound in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced amine derivatives.

    Substitution: The fluorinated benzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

(3-Fluoro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (3-Fluoro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine: Similar structure but lacks the methyl group on the indole moiety.

    (3-Chloro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine: Similar structure but with a chlorine atom instead of fluorine.

    (3-Fluoro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-methyl]-amine: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

The presence of the fluorine atom in (3-Fluoro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its biological activity and make it a valuable compound for various applications.

Properties

Molecular Formula

C18H19FN2

Molecular Weight

282.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C18H19FN2/c1-13-16(17-7-2-3-8-18(17)21-13)9-10-20-12-14-5-4-6-15(19)11-14/h2-8,11,20-21H,9-10,12H2,1H3

InChI Key

ZIZDYNOKEREKNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC(=CC=C3)F

Origin of Product

United States

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